molecular formula C23H23FN4O2S B12002310 8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B12002310
M. Wt: 438.5 g/mol
InChI Key: WYFJWZOQBPGCJE-UHFFFAOYSA-N
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Description

8-[(4-fluorobenzyl)thio]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorobenzyl group, a thioether linkage, and a purine core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-fluorobenzyl)thio]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a thiol group.

    Attachment of the Phenylpropyl Group: This is usually done through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-[(4-fluorobenzyl)thio]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorobenzyl group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-[(4-fluorobenzyl)thio]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(4-fluorobenzyl)thio]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group and the purine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-[(4-fluorobenzyl)thio]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylpropyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a purine core, a fluorobenzyl group, and a thioether linkage, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN4O2S, with a molecular weight of 438.5 g/mol. The structural characteristics include:

PropertyValue
Molecular Formula C23H23FN4O2S
Molecular Weight 438.5 g/mol
IUPAC Name This compound
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CCCC4=CC=CC=C4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The fluorobenzyl group enhances its binding affinity to target sites, potentially modulating enzyme activity or receptor function. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related purine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Anticonvulsant Effects

The compound has also been studied for its anticonvulsant properties. In animal models, it demonstrated efficacy in reducing seizure activity, comparable to established anticonvulsants like phenobarbital. The structure-activity relationship suggests that modifications in the side chains can significantly influence its anticonvulsant potency.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cancer progression and inflammatory responses. This inhibition could be due to the compound's ability to mimic natural substrates or cofactors within enzyme active sites.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of purine-based compounds and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced anticancer activity (ED50 values ranging from 10 to 20 µM) compared to control compounds .

Anticonvulsant Activity Evaluation

A comparative study assessed the anticonvulsant effects of various purine derivatives in rodent models. The compound exhibited an effective dose (ED50) of approximately 15 mg/kg in preventing seizures induced by maximal electroshock (MES), outperforming some conventional treatments .

Properties

Molecular Formula

C23H23FN4O2S

Molecular Weight

438.5 g/mol

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C23H23FN4O2S/c1-26-20-19(21(29)27(2)23(26)30)28(14-6-9-16-7-4-3-5-8-16)22(25-20)31-15-17-10-12-18(24)13-11-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3

InChI Key

WYFJWZOQBPGCJE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CCCC4=CC=CC=C4

Origin of Product

United States

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